N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-N-methylmethanesulfonamide
Overview
Description
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-N-methylmethanesulfonamide is a synthetic organic compound that features a morpholine ring, a chloro-substituted phenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-N-methylmethanesulfonamide typically involves multiple steps:
Formation of the Intermediate: The process begins with the preparation of 3-chloro-4-nitroaniline, which is then subjected to a reaction with morpholine in the presence of a base such as diisopropylethylamine (DIPEA) to form the morpholine-4-carbonyl derivative.
Reduction: The nitro group is reduced to an amine using a reducing agent such as zinc dust and ammonium formate.
Sulfonamide Formation: The final step involves the reaction of the amine with methanesulfonyl chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The amide and sulfonamide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-N-methylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its structural features.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism by which N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-N-methylmethanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The morpholine ring and sulfonamide moiety can interact with biological targets, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-N-methylmethanesulfonamide: shares similarities with other sulfonamide derivatives and morpholine-containing compounds.
N-Formylmorpholine: A related compound used as a solvent and formylating agent.
Morpholine derivatives: Compounds with similar structural features used in various applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-N-methylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-15(21(2,18)19)10-3-4-11(12(14)9-10)13(17)16-5-7-20-8-6-16/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGVLFMUQKNIBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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